molecular formula C12H14O4 B7867906 Ethyl 3-(4-formylphenoxy)propanoate

Ethyl 3-(4-formylphenoxy)propanoate

Cat. No.: B7867906
M. Wt: 222.24 g/mol
InChI Key: DFDRFDAOZKPWMI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-formylphenoxy)propanoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is an ester derivative, characterized by the presence of an ethyl group, a formyl group, and a phenoxy group attached to a propanoate backbone. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-formylphenoxy)propanoate can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis apply. Large-scale production would likely involve optimized reaction conditions, efficient purification processes, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-formylphenoxy)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 3-(4-formylphenoxy)propanoic acid

    Reduction: Ethyl 3-(4-hydroxyphenoxy)propanoate

    Substitution: Depending on the nucleophile, products such as ethyl 3-(4-aminophenoxy)propanoate or ethyl 3-(4-thiophenoxy)propanoate

Scientific Research Applications

Ethyl 3-(4-formylphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-formylphenoxy)propanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy group can engage in π-π interactions with aromatic residues in biological targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-(4-formylphenoxy)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-hydroxyphenoxy)propanoate: Differing by the presence of a hydroxyl group instead of a formyl group, this compound may exhibit different reactivity and biological activity.

    Ethyl 3-(4-aminophenoxy)propanoate: Featuring an amino group, this compound can participate in different types of chemical reactions and may have distinct biological properties.

    Ethyl 3-(4-methoxyphenoxy)propanoate: With a methoxy group, this compound may have altered solubility and reactivity compared to this compound.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of functional group modifications in organic chemistry.

Biological Activity

Ethyl 3-(4-formylphenoxy)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C12H14O3. The compound features a propanoate ester linked to a phenoxy moiety with a formyl group at the para position of the aromatic ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group present in the compound allows for nucleophilic addition reactions, which can modulate biochemical pathways. This interaction can lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenoxypropanoates have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities .
  • Anti-inflammatory Effects : this compound has been explored for its potential anti-inflammatory effects. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .
  • Drug Development Potential : The structural features of this compound make it a candidate for drug development. Its ability to interact with specific biological targets suggests it could be developed into therapeutic agents for various conditions, including metabolic disorders and infections .

Case Studies

Several studies have examined the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of phenoxypropanoate derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting the potential use of these compounds in antimicrobial therapies.
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated a marked decrease in edema and inflammatory markers when administered prior to an inflammatory stimulus. This suggests that this compound may similarly reduce inflammation .

Data Table: Biological Activity Profiles

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokines
Drug DevelopmentInteraction with enzyme targets

Properties

IUPAC Name

ethyl 3-(4-formylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)7-8-16-11-5-3-10(9-13)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDRFDAOZKPWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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